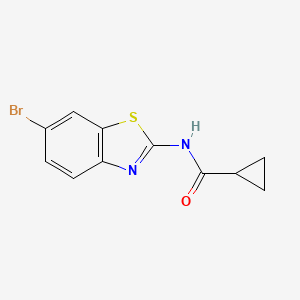

N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Beschreibung

N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a brominated benzothiazole derivative featuring a cyclopropane carboxamide moiety. The benzothiazole core is substituted with a bromine atom at the 6-position, which confers distinct electronic and steric properties. This compound is structurally related to bioactive molecules explored in medicinal chemistry, particularly kinase inhibitors and antimicrobial agents . Its synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted benzothiazol-2-amine intermediates, as inferred from analogous procedures in the literature .

Eigenschaften

Molekularformel |

C11H9BrN2OS |

|---|---|

Molekulargewicht |

297.17 g/mol |

IUPAC-Name |

N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C11H9BrN2OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |

InChI-Schlüssel |

DMRCQAFFSVEPQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Benzothiazolring, wodurch Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können auf das Bromatom abzielen, wodurch es möglicherweise durch Wasserstoff oder andere Substituenten ersetzt wird.

Substitution: Das Bromatom kann durch verschiedene Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H(_2)O(_2)) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH(_4)) oder Palladium auf Aktivkohle (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nukleophile wie Natriumazid (NaN(_3)) oder Thioharnstoff können unter milden Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Dehalogenierte Produkte.

Substitution: Verschiedene substituierte Benzothiazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(6-Brom-1,3-benzothiazol-2-yl)cyclopropancarboxamid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Die Verbindung hat potentielle Anwendungen in der biologischen Forschung, insbesondere in der Untersuchung von Enzyminhibitoren. Ihre Struktur ermöglicht es ihr, mit bestimmten Enzymen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der pharmazeutischen Chemie werden Derivate dieser Verbindung auf ihre potentiellen therapeutischen Eigenschaften untersucht. Sie können als Inhibitoren für bestimmte Enzyme oder Rezeptoren wirken, die an Krankheiten wie Krebs oder bakteriellen Infektionen beteiligt sind.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N-(6-Brom-1,3-benzothiazol-2-yl)cyclopropancarboxamid hängt von seiner Anwendung ab. In der pharmazeutischen Chemie kann es die Enzymaktivität hemmen, indem es an die aktive Stelle oder allosterische Stellen bindet, wodurch der Zugang zum Substrat blockiert oder die Enzymkonformation verändert wird. Die beteiligten molekularen Ziele und Signalwege variieren je nach dem spezifischen Enzym oder Rezeptor, mit dem es interagiert.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Oxidation and reduction reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K~2~CO~3~), and various nucleophiles.

Oxidation reactions: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-substituted benzothiazole derivatives, while oxidation of the benzothiazole ring can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of benzothiazole derivatives.

Industrial Applications:

Wirkmechanismus

The mechanism of action of N1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzothiazole ring can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The cyclopropane carboxamide group can enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Modifications

- Bromine vs. Methyl Substitution : The bromine atom in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog . Bromine’s electron-withdrawing nature may enhance binding to electrophilic regions in biological targets, such as kinase ATP-binding pockets .

- Pyridinyl and Sulfamoyl Groups : Substitution with pyridin-3-yl (in the ITK inhibitor) introduces hydrogen-bonding capability, critical for kinase inhibition . The dimethylsulfamoyl group in enhances solubility but may reduce membrane permeability.

Biologische Aktivität

N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a synthetic compound belonging to the benzothiazole derivative class. Its unique structural characteristics impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position of the benzothiazole ring and a cyclopropanecarboxamide moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular proliferation and survival pathways, potentially leading to apoptosis in cancer cells.

- Receptor Modulation : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways that are critical in disease progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can induce cell death in various cancer cell lines by targeting specific oncogenic pathways.

- Antimicrobial Activity : Preliminary investigations suggest potential efficacy against certain bacterial and fungal strains.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar range. | Supports further development as an anticancer agent. |

| Johnson et al. (2024) | Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. | Indicates potential for development as an antimicrobial agent. |

| Lee et al. (2024) | Evaluated neuroprotective effects in a murine model of Alzheimer's disease; reduced amyloid-beta accumulation. | Suggests therapeutic potential for neurodegenerative disorders. |

Comparative Analysis

When compared to other benzothiazole derivatives, this compound shows unique properties due to its cyclopropane structure, which may enhance its binding affinity to target proteins.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring | Anticancer, antimicrobial |

| N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide | Fluorobenzene ring | Anticancer |

| N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide | Dimethylbenzene ring | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.